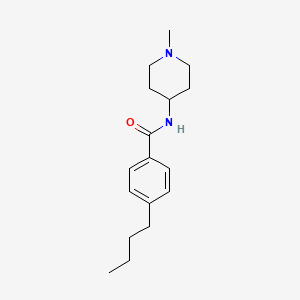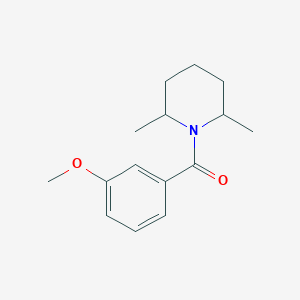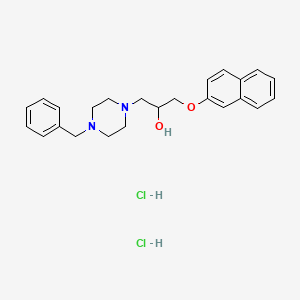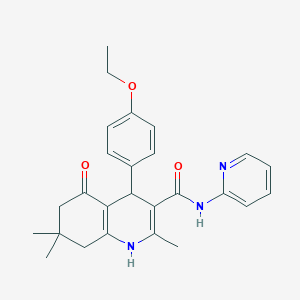
3-(4-Bromoanilino)-3-(4-methoxyphenyl)-1-(4-methylphenyl)propan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-Bromoanilino)-3-(4-methoxyphenyl)-1-(4-methylphenyl)propan-1-one is an organic compound that belongs to the class of aromatic ketones. These compounds are characterized by the presence of a carbonyl group (C=O) attached to an aromatic ring. The compound’s structure includes three aromatic rings substituted with bromo, methoxy, and methyl groups, respectively.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Bromoanilino)-3-(4-methoxyphenyl)-1-(4-methylphenyl)propan-1-one typically involves multi-step organic reactions. One possible synthetic route could be:
Friedel-Crafts Acylation: The initial step might involve the Friedel-Crafts acylation of 4-methylbenzene with an appropriate acyl chloride to form the corresponding ketone.
Nucleophilic Substitution: The ketone can then undergo nucleophilic substitution with 4-bromoaniline to introduce the bromoanilino group.
Methoxylation: Finally, the methoxy group can be introduced through a methoxylation reaction using methanol and a suitable catalyst.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reactions.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and methyl groups, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction of the carbonyl group can yield the corresponding alcohol.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents such as halogens (for electrophilic substitution) or nucleophiles like amines and alcohols (for nucleophilic substitution) are common.
Major Products
Oxidation: Aldehydes, carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted aromatic compounds.
科学的研究の応用
3-(4-Bromoanilino)-3-(4-methoxyphenyl)-1-(4-methylphenyl)propan-1-one can have several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in studying enzyme interactions and metabolic pathways.
Medicine: Could be investigated for its pharmacological properties and potential therapeutic uses.
Industry: May serve as a precursor for the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of this compound would depend on its specific interactions with biological targets. Generally, aromatic ketones can interact with enzymes and receptors through hydrogen bonding, hydrophobic interactions, and π-π stacking. The presence of bromo, methoxy, and methyl groups can influence its binding affinity and specificity.
類似化合物との比較
Similar Compounds
- 3-(4-Chloroanilino)-3-(4-methoxyphenyl)-1-(4-methylphenyl)propan-1-one
- 3-(4-Fluoroanilino)-3-(4-methoxyphenyl)-1-(4-methylphenyl)propan-1-one
- 3-(4-Iodoanilino)-3-(4-methoxyphenyl)-1-(4-methylphenyl)propan-1-one
Uniqueness
The uniqueness of 3-(4-Bromoanilino)-3-(4-methoxyphenyl)-1-(4-methylphenyl)propan-1-one lies in the specific combination of substituents on the aromatic rings. The bromo group can impart distinct electronic and steric properties, influencing the compound’s reactivity and interactions.
特性
IUPAC Name |
3-(4-bromoanilino)-3-(4-methoxyphenyl)-1-(4-methylphenyl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22BrNO2/c1-16-3-5-18(6-4-16)23(26)15-22(17-7-13-21(27-2)14-8-17)25-20-11-9-19(24)10-12-20/h3-14,22,25H,15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTHGGYJLSTXOOD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)CC(C2=CC=C(C=C2)OC)NC3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-[3-(4-Chloro-2-prop-2-enylphenoxy)propyl]-4-methylpiperazine](/img/structure/B5029771.png)

![N-ethyl-3,5-dimethyl-N-({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)-2-furamide](/img/structure/B5029784.png)
![4-bromo-2-{[4-(4-fluorophenyl)-1-piperazinyl]methyl}phenol](/img/structure/B5029787.png)
![N-(3-methoxybenzyl)-N-({1-[2-(3-methoxyphenyl)ethyl]-3-piperidinyl}methyl)ethanamine](/img/structure/B5029794.png)

![2-[3-(dimethylamino)propyl]-4,6-dimethyl-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B5029806.png)

![3-(aminocarbonyl)-1-{2-[(2-isopropyl-5-methylcyclohexyl)oxy]-2-oxoethyl}pyridinium chloride](/img/structure/B5029826.png)
![3-(3-fluorophenyl)-5-(1-piperidinylacetyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B5029834.png)
![5-[(6-bromo-1,3-benzodioxol-5-yl)methylene]-3-(4-fluorobenzyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5029836.png)


![5-{3-chloro-4-[(4-nitrobenzyl)oxy]benzylidene}-3-(2-methoxyethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5029862.png)
